molecular formula C10H14N2O2 B13988083 6-(Butylamino)pyridine-2-carboxylic acid

6-(Butylamino)pyridine-2-carboxylic acid

Cat. No.: B13988083
M. Wt: 194.23 g/mol
InChI Key: UCBTUXUFPCEASU-UHFFFAOYSA-N
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Description

6-(Butylamino)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a butylamino group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the butylamino group. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a butylamine derivative under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst loading, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Butylamino)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Butylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Butylamino)pyridine-2-carboxylic acid is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-(butylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-3-7-11-9-6-4-5-8(12-9)10(13)14/h4-6H,2-3,7H2,1H3,(H,11,12)(H,13,14)

InChI Key

UCBTUXUFPCEASU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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